Vinylestrenol

説明

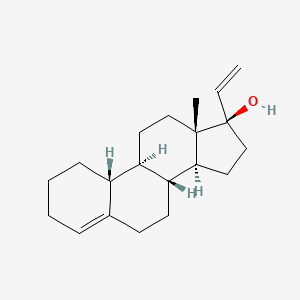

Vinylestrenol (IUPAC name: (8R,9S,10R,13S,14S,17R)-13-Methyl-17-vinyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol) is a steroidal compound with the molecular formula C₂₀H₃₀O and a monoisotopic mass of 286.22968 Da . Structurally, it features a cyclopenta-phenanthrene backbone characteristic of steroids, with a hydroxyl group at position 17 and a vinyl substituent at position 17α .

特性

CAS番号 |

5225-38-7 |

|---|---|

分子式 |

C20H30O |

分子量 |

286.5 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17R)-17-ethenyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H30O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h3,6,15-18,21H,1,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |

InChIキー |

LLIIIKMGXORJDH-XGXHKTLJSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CCCC[C@H]34 |

正規SMILES |

CC12CCC3C(C1CCC2(C=C)O)CCC4=CCCCC34 |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

ビニルエストレノールは、エストラ-4-エン-3,17-ジオンから始まる多段階プロセスで合成できます。この合成には、いくつかの重要なステップが含まれます。

ジチオケタール保護: 3-ケト基は、ジチオケタールを使用して保護され、中間体が得られます。

二価アルコールケタール保護: 17-ケト基は、二価アルコールケタールを使用して保護され、別の中間体が形成されます。

バーチ還元: 3-チオアセタールは、バーチ還元反応によって除去され、新しい中間体が生成されます。

加水分解: 17位は、加水分解によって脱保護され、別の中間体が生成されます。

グリニャール反応: 最後のステップは、グリニャール反応で、目的の化合物であるビニルエストレノールが得られます.

工業生産方法

ビニルエストレノールの工業生産は、同様の合成ルートに従いますが、大規模生産に最適化されています。これには、高純度試薬の使用、制御された反応条件、および高収率と選択性を確保するための効率的な精製技術が含まれます。

化学反応の分析

科学研究への応用

ビニルエストレノールは、さまざまな分野における応用について、広範囲にわたって研究されてきました。

化学: 他のステロイド化合物の合成における前駆体として使用されます。

生物学: 細胞プロセスとホルモン調節への影響について研究されています。

医学: ホルモン補充療法や避妊剤の処方における潜在的な使用について調査されています。

科学的研究の応用

Vinylestrenol has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

作用機序

ビニルエストレノールは、標的細胞内のプロゲステロン受容体に結合することにより、その効果を発揮します。この結合は受容体を活性化し、遺伝子発現の変化とそれに続く生理学的効果をもたらします。分子標的には、女性の生殖器系、乳腺、視床下部、下垂体などがあります。 関与する経路には、月経周期の調節、妊娠の維持、免疫応答の調節などがあります .

類似化合物との比較

Comparison with Similar Compounds

Vinylestrenol shares its molecular formula (C₂₀H₃₀O) with 19 other compounds, including Retinol (Vitamin A), Ferruginol, Abietal, and Isopimaral . Below is a comparative analysis of key structural and functional attributes:

Structural Comparison

Key Observations

- Functional Group Diversity: Vinylestrenol’s 17α-vinyl and hydroxyl groups distinguish it from Retinol (polyene chain) and Ferruginol (phenolic hydroxyl). These substituents influence bioavailability and receptor binding .

Pharmacological and Industrial Relevance

- Retinol: Widely used in dermatology and nutrition; its metabolic derivatives (e.g., retinoic acid) regulate gene expression .

- Ferruginol: Exhibits antimicrobial and anti-inflammatory properties, though research remains nascent .

- Vinylestrenol: No documented pharmacological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。